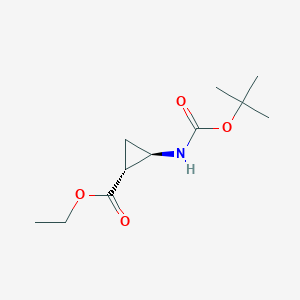

trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate, also known as Boc-AA-CPC, is a novel, organocatalytic reagent that has been developed for use in organic synthesis. It has the potential to facilitate the formation of cyclopropanes and cyclopropenes, which are important building blocks for organic synthesis. In addition to its use in organic synthesis, Boc-AA-CPC has been studied for its potential applications in medicinal chemistry and drug discovery.

Applications De Recherche Scientifique

Understanding Plant Hormones and Growth Regulation

Ethylene, a critical plant hormone, is produced from 1-aminocyclopropane-1-carboxylic acid (ACC), with significant roles in plant growth, development, and stress response. Research has highlighted ACC's multifunctional nature beyond its role as an ethylene precursor, including its derivative formations, metabolic processes involving ACC-deaminase by bacteria enhancing plant growth and stress tolerance, and its sophisticated transport mechanisms for ethylene response modulation. Studies suggest ACC itself may function as a signaling molecule independent of ethylene, underscoring its potential in biotechnological applications to enhance plant resilience and productivity (Poel & Straeten, 2014; Van de Poel & Van Der Straeten, 2014).

Photocatalysis and Environmental Remediation

Research on (BiO)2CO3 (BOC)-based materials has shown their promise in photocatalysis due to their ability to degrade pollutants under light irradiation. Innovations in BOC modifications have enhanced its visible light absorption and catalytic efficiency, making it a suitable candidate for environmental remediation and energy applications. The development of BOC-based nanocomposites and doping strategies opens new avenues for the efficient removal of environmental contaminants and the conversion of solar energy (Ni et al., 2016).

Drug Delivery and Bioconjugation

Poly(ethylene glycol) (PEG) and its alternatives are crucial in enhancing the efficacy and delivery of drugs. PEGylation, the process of attaching PEG chains to drugs or biologics, improves solubility, stability, and bioavailability. However, the emergence of PEG immunogenicity has highlighted the need for developing alternative polymers. Research is focused on finding PEG alternatives that overcome immunogenicity while retaining the beneficial properties of PEG, indicating a significant area of development in drug delivery and bioconjugation technologies (Thai Thanh Hoang Thi et al., 2020).

Propriétés

IUPAC Name |

ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCFOWMOJLYSPS-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

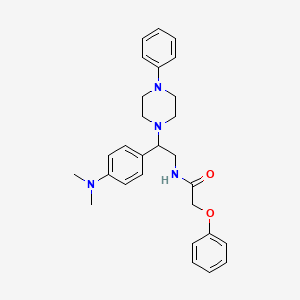

![ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2751483.png)

![1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751491.png)

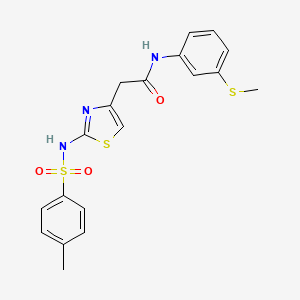

![N-(oxolan-2-ylmethyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2751498.png)

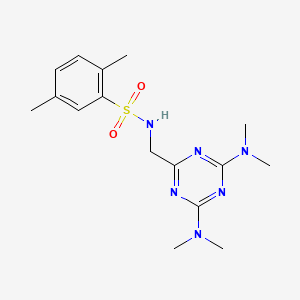

![N-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2751499.png)

![[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2751500.png)

![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2751503.png)

![N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2751505.png)